molecular formula C27H26N4O3S B2751589 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207035-78-6

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2751589
CAS No.: 1207035-78-6
M. Wt: 486.59
InChI Key: VUWKMZFJOBVPSL-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and is substituted with various functional groups, including dimethoxyphenyl, methyl-oxazolyl, and dimethylphenyl groups

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be explored for therapeutic applications.

    Medicine: The compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: It may find applications in the development of new materials, such as polymers or advanced materials with specific properties.

Preparation Methods

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE involves multiple steps, typically starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxybenzaldehyde and an amine.

    Thioether formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or similar compound.

    Final coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and activity profiles.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-16-6-8-20(17(2)12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-7-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWKMZFJOBVPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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